molecular formula C4H9NO2 B165905 Butyl nitrite CAS No. 544-16-1

Butyl nitrite

Cat. No. B165905
CAS RN: 544-16-1
M. Wt: 103.12 g/mol
InChI Key: JQJPBYFTQAANLE-UHFFFAOYSA-N
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Description

Butyl nitrite is an alkyl nitrite, which is a volatile, colorless liquid with a strong, sweet odor. It is a common laboratory reagent used in the synthesis of organic and inorganic compounds, as well as in the preparation of other nitrites. Butyl nitrite is also used in the production of pharmaceuticals, perfumes, and other products. It is a strong oxidizing agent and can be used in the production of nitrosyl compounds. Butyl nitrite is also used in the synthesis of nitroalkanes, nitroaromatics, and nitroamines.

Scientific Research Applications

Interaction with Vitamins and Coenzymes

Butyl nitrite interacts with vitamins and coenzymes, particularly affecting methyl cobalamin (a form of vitamin B12) and 5-methyl tetrahydrofolate. These interactions, studied via NMR spectroscopy, show that butyl nitrite in water can lead to deficiencies in both vitamin B-12 and folates by displacing the methyl group and destroying these coenzymes (Abu Khaled, Watkins, & Krumdieck, 1986).

Generation of Nitric Oxide

Butyl nitrite has been shown to generate nitric oxide in vivo, as evidenced by its effects on blood pressure. This was demonstrated in a study where organic nitrites, including butyl nitrite, were infused intravenously into rabbits, leading to detectable concentrations of nitric oxide in exhaled air and a corresponding decrease in blood pressure (Cederqvist, Persson, & Gustafsson, 1994).

Nitric Oxide-Related Applications

Nitric oxide, which can be generated from butyl nitrite, is involved in various physiological processes. Its continual release from normal skin has antimicrobial effects. A study highlighted the efficacy of an acidified nitrite cream, which releases nitric oxide, as a treatment for tinea pedis, demonstrating the potential therapeutic applications of nitrite-derived nitric oxide (Weller, Ormerod, Hobson, & Benjamin, 1998).

Impact on Methionine Synthase

Butyl nitrite exhibits a strong specific inhibition of methionine synthase, an enzyme involved in amino acid metabolism. This effect is primarily due to the destruction of vitamin B12, which is crucial for the enzyme's function. Such findings are important in understanding the biochemical pathways that might be affected by exposure to butyl nitrite (Manteuffel-Cymborowska, Chmurzyńska, Kamińska, Sikora, & Grzelakowska-Sztabert, 1989).

properties

IUPAC Name

butyl nitrite
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InChI

InChI=1S/C4H9NO2/c1-2-3-4-7-5-6/h2-4H2,1H3
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InChI Key

JQJPBYFTQAANLE-UHFFFAOYSA-N
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Canonical SMILES

CCCCON=O
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Molecular Formula

C4H9NO2
Record name BUTYL NITRITE
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DSSTOX Substance ID

DTXSID8049418
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Molecular Weight

103.12 g/mol
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Physical Description

Butyl nitrite appears as a yellow oily liquid with a pleasant odor. A mixture of isomers (n-butyl, sec-butyl and tert-butyl). Slightly soluble in water. Slightly less dense than water. Vapors are much heavier than air. Toxic by ingestion, mildly toxic by inhalation. Used to make fuel for jet airplanes., Oily liquid; [Merck Index]
Record name BUTYL NITRITE
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Vapor Pressure

81.3 [mmHg]
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Product Name

Butyl nitrite

CAS RN

544-16-1
Record name BUTYL NITRITE
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Record name BUTYL NITRITE
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Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,800
Citations
A Dahiya, AK Sahoo, T Alam… - Chemistry–An Asian …, 2019 - Wiley Online Library
… In 2018, Yan and co-workers reported a tert-butyl nitrite promoted the synthesis of substituted sulfonyl pyrroles via a metal-free oxidative intermolecular cyclization of aminoalkynes and …
Number of citations: 79 onlinelibrary.wiley.com
SZ Song, Y Dong, GP Ge, Q Li, WT Wei - Synthesis, 2020 - thieme-connect.com
Nitro compounds serve as valuable intermediates for pharmaceuticals, agrochemicals, dyes, and polymers. In recent years, radical nitration using tert-butyl nitrite (t-BuONO) has …
Number of citations: 25 www.thieme-connect.com
NG Khaligh - Mini-reviews in Organic Chemistry, 2020 - ingentaconnect.com
… Abstract: This mini-review will present the recent applications of Tert-Butyl Nitrite (TBN) in organic synthesis. Due to its unique structural feature and wide application, TBN holds a …
Number of citations: 20 www.ingentaconnect.com
K Monir, M Ghosh, S Jana, P Mondal… - Organic & …, 2015 - pubs.rsc.org
A simple and practical method has been developed for the regioselective nitrosylation of imidazopyridines via C(sp2)–H bond functionalization using tert-butyl nitrite under mild reaction …
Number of citations: 56 pubs.rsc.org
P Li, X Jia - Synthesis, 2018 - thieme-connect.com
tert-Butyl nitrite (TBN) is an important metal-free reagent that is widely applied in various organic transformations. Besides its traditional applications in nitrosation and diazotization, its …
Number of citations: 69 www.thieme-connect.com
D Koley, OC Colón, SN Savinov - Organic letters, 2009 - ACS Publications
… tert-Butyl nitrite was identified as a safe and chemoselective nitrating agent that provides … We disclose in this paper a novel nitration procedure using tert-butyl nitrite, a reagent that …
Number of citations: 132 pubs.acs.org
RP McLaughlin, WA Donald, D Jitjai, Y Zhang - Spectrochimica Acta Part A …, 2007 - Elsevier
… for n-butyl nitrite [29]. We found it necessary to physically withdraw the sec-butyl nitrite layer with a … The sec-butyl nitrite was then distilled under moderate vacuum and temperature, and …
Number of citations: 12 www.sciencedirect.com
XH Yang, XH Ouyang, WT Wei… - Advanced Synthesis & …, 2015 - Wiley Online Library
… This method involves the oxidative difunctionalization of alkynes initiated by a radical attack pathway using t‐BuONO (tert‐butyl nitrite) combined with water as the nitro source and …
Number of citations: 113 onlinelibrary.wiley.com
SL Yedage, BM Bhanage - The Journal of Organic Chemistry, 2017 - ACS Publications
… This work reports tert-butyl nitrite (TBN) as a multitask reagent for (1) the controlled synthesis of N-nitrosoamide from N-alkyl amides, (2) hydrolysis of N-methoxyamides to carboxylic …
Number of citations: 48 pubs.acs.org
PF Dai, YP Wang, JP Qu, YB Kang - Organic Letters, 2021 - ACS Publications
… coupling of aldehydes with N-hydroxyimides promoted solely by tert-butyl nitrite under mild conditions was developed. tert-Butyl nitrite generates two radicals ( t BuO and NO) and thus …
Number of citations: 10 pubs.acs.org

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